
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a pyrazole ring substituted with a methyl group, a phenyl group, and an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine typically involves the diazotization of aniline derivatives followed by coupling with a pyrazole derivative. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 5-methyl-1H-pyrazol-3-amine under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
化学反応の分析
Types of Reactions
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reducing agents like sodium dithionite are commonly employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions.
類似化合物との比較
Similar Compounds
- 4-(Phenyldiazenyl)phenol
- 5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-Methylphenyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine
Uniqueness
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a candidate for pharmaceutical research.
特性
分子式 |
C10H11N5 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC名 |
5-methyl-4-phenyldiazenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N5/c1-7-9(10(11)15-12-7)14-13-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,15) |
InChIキー |
IFZMLVRAMWGWPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)N)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


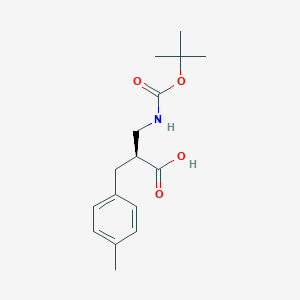
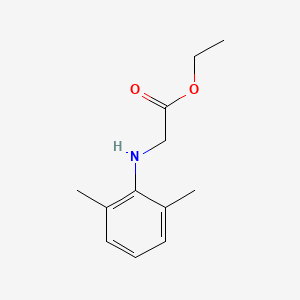
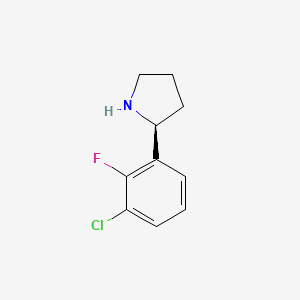
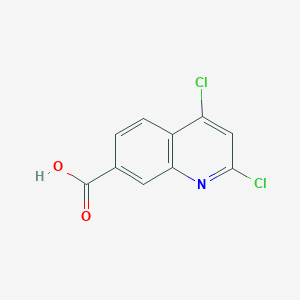
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
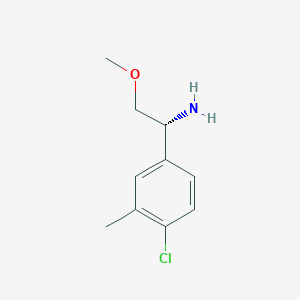
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
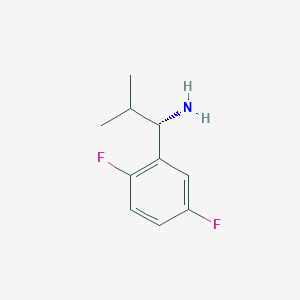
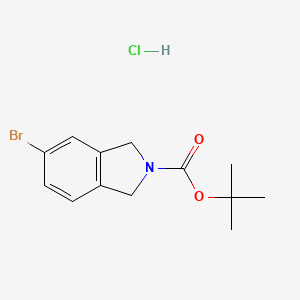
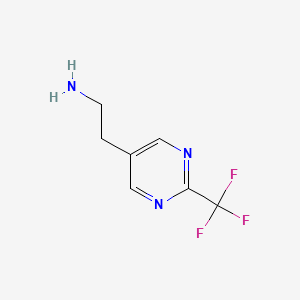
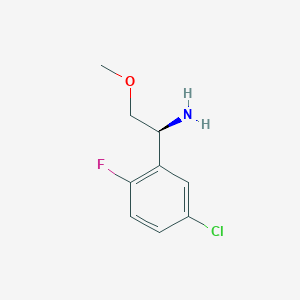
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
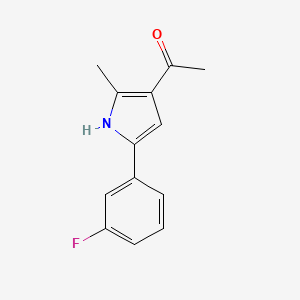
![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
